molecular formula C8H17NO2S B3259797 2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione CAS No. 32446-06-3

2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione

Cat. No.: B3259797
CAS No.: 32446-06-3
M. Wt: 191.29 g/mol
InChI Key: WJOYPPBVAISSMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione typically involves the reaction of tert-butylamine with sulfur dioxide and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted thiazinane compounds .

Scientific Research Applications

2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The thiazinane ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-1lambda6,2-thiazinane-1,1-dioxide: Similar structure but with different substituents.

    2-Tert-butyl-1lambda6,2-thiazinane-1,1-sulfide: Contains a sulfide group instead of a sulfone.

    2-Tert-butyl-1lambda6,2-thiazinane-1,1-sulfoxide: Contains a sulfoxide group instead of a sulfone.

Uniqueness

2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione is unique due to its specific combination of a tert-butyl group and a thiazinane ring with a sulfone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-tert-butylthiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-8(2,3)9-6-4-5-7-12(9,10)11/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOYPPBVAISSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione
Reactant of Route 2
2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione
Reactant of Route 3
2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione
Reactant of Route 4
2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione
Reactant of Route 5
2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione
Reactant of Route 6
2-Tert-butyl-1lambda6,2-thiazinane-1,1-dione

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